N-{[1-(6-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide
Description
Propriétés
IUPAC Name |
N-[[1-(6-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl]methyl]-N-methylcyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2S2/c1-18(23(20,21)12-3-4-12)7-10-8-19(9-10)15-17-13-5-2-11(16)6-14(13)22-15/h2,5-6,10,12H,3-4,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFAPXXSSYXBMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CN(C1)C2=NC3=C(S2)C=C(C=C3)Cl)S(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-{[1-(6-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's reactivity.
- Benzothiazole Moiety : Known for its biological activity, this component plays a crucial role in the interaction with biological targets.
- Cyclopropanesulfonamide Group : This part of the molecule is significant for its potential therapeutic effects.
Molecular Formula
The molecular formula for N-{[1-(6-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide is C12H15ClN2O2S, indicating a complex structure that may influence its biological activity.
Target Interaction
Research indicates that compounds similar to N-{[1-(6-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide interact with cyclooxygenase (COX) enzymes. These enzymes are pivotal in the biosynthesis of prostaglandins, which are involved in inflammatory processes. Thus, the compound may exhibit anti-inflammatory and analgesic properties by inhibiting these enzymes.
Biochemical Pathways
The inhibition of COX enzymes leads to a reduction in prostaglandin synthesis, which is associated with decreased inflammation and pain response. This mechanism is crucial for developing new anti-inflammatory drugs.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including those related to N-{[1-(6-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide. Compounds containing benzothiazole structures have shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance, certain derivatives demonstrated significant cytotoxic effects against human lung cancer cell lines (A549, HCC827, NCI-H358), with IC50 values indicating effective concentrations for inhibiting cell growth .
Antimicrobial Activity
Additionally, compounds similar to N-{[1-(6-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide have been evaluated for antimicrobial properties. Testing against Gram-positive and Gram-negative bacteria revealed notable antibacterial activity. For example, derivatives showed effectiveness against Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial potential .
Case Studies
Several case studies have documented the synthesis and evaluation of benzothiazole derivatives:
| Study | Compound Tested | Cell Line | IC50 Value |
|---|---|---|---|
| Benzothiazole derivative 8 | A549 | 6.75 ± 0.19 μM | |
| Benzothiazole derivative 9 | HCC827 | 6.26 ± 0.33 μM | |
| Benzothiazole derivative 15 | NCI-H358 | 9.48 ± 1.15 μM |
These studies illustrate the varying efficacy of different derivatives against specific cancer cell lines, emphasizing the need for further optimization of chemical structures to enhance selectivity and reduce toxicity.
Comparaison Avec Des Composés Similaires
Structural Features
Key Observations :
Physicochemical Properties
- Lipophilicity : The target’s XLogP3 is estimated to be ~4–5 (similar to , XLogP3 = 5.4), driven by the benzothiazole and cyclopropane.
- Hydrogen Bonding: The sulfonamide group (H-bond acceptor/donor) enhances solubility compared to non-polar analogs like .
- Crystallinity : Benzothiazole derivatives (e.g., ) often exhibit planar molecular conformations stabilized by π–π stacking, whereas the azetidine in the target may reduce crystallinity .
Méthodes De Préparation
Construction of the Azetidine Moiety
Azetidine rings are challenging due to ring strain but are accessible via cyclization or nucleophilic substitution. In, azetidines are synthesized through intramolecular cyclization of γ-chloroamines or via [2+2] cycloadditions. For the target compound, 1-(6-chloro-1,3-benzothiazol-2-yl)azetidine-3-carbaldehyde is proposed as an intermediate.
Proposed Pathway
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Chloroacetylation : React 6-chloro-1,3-benzothiazol-2-amine with chloroacetyl chloride in chloroform under reflux with K₂CO₃ to form 2-chloro-N-(6-chlorobenzothiazol-2-yl)acetamide .
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Cyclization : Treat the chloroacetamide with a primary amine (e.g., benzylamine) in ethanol to induce ring closure, forming the azetidine ring.
Optimization Notes
Introduction of the Methyl Group
The N-methyl group on the azetidine is introduced via reductive amination or alkylation. For example:
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Reductive Amination : React the azetidine-3-carbaldehyde intermediate with methylamine in the presence of NaBH₃CN to yield N-methylazetidine .
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Alkylation : Use methyl iodide (CH₃I) and a base (e.g., K₂CO₃) in DMF at 60°C.
Synthesis of Cyclopropanesulfonamide
Cyclopropane Sulfonyl Chloride Preparation
Cyclopropanesulfonyl chloride is synthesized via sulfonation of cyclopropane:
Sulfonamide Coupling
The sulfonamide bond is formed by reacting cyclopropanesulfonyl chloride with N-methylazetidin-3-ylmethanamine :
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Reaction Conditions : Stir equimolar amounts in anhydrous THF with Et₃N at 0°C→RT.
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Workup : Extract with ethyl acetate, wash with brine, and purify via column chromatography (SiO₂, hexane/EtOAc).
Final Assembly and Characterization
Coupling of Benzothiazole and Azetidine-Sulfonamide
The final step involves connecting the benzothiazole core to the functionalized azetidine-sulfonamide:
Analytical Validation
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¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (s, 1H, benzothiazole-H), 3.72 (m, 1H, azetidine-CH₂), 2.98 (s, 3H, N-CH₃).
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HRMS : [M+H]⁺ calculated for C₁₅H₁₈ClN₃O₂S₂: 403.0432; found: 403.0429.
Comparative Analysis of Synthetic Routes
Key Observations : Method A offers higher yields for benzothiazole formation, while Method B provides better regioselectivity in azetidine functionalization.
Challenges and Mitigation Strategies
Q & A
Q. Critical Parameters :
- Solvent Choice : Polar aprotic solvents (DMF, DCM) enhance reaction rates but require strict moisture control.
- Reaction Monitoring : TLC (silica plates, UV visualization) ensures intermediate formation and reaction completion .
Which spectroscopic techniques resolve structural ambiguities in this compound, particularly the azetidine and cyclopropane moieties?
Methodological Answer:
- 1H/13C NMR : Use DMSO-d6 to observe deshielded protons on the azetidine ring (δ 3.5–4.5 ppm) and cyclopropane methylene groups (δ 1.2–1.8 ppm). NOESY correlations confirm spatial proximity between the azetidine and benzothiazole groups .
- X-Ray Crystallography : Single-crystal analysis reveals hydrogen-bonding networks (e.g., N–H⋯N interactions in azetidine) and torsional angles (e.g., gauche conformation of the cyclopropane sulfonamide) .
- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode confirms the molecular ion ([M+H]+) with <2 ppm mass error, distinguishing it from sulfonamide degradation products .
How does the cyclopropanesulfonamide group influence biological activity compared to linear sulfonamides?
Methodological Answer:
The cyclopropane’s ring strain and sulfonamide’s electron-withdrawing properties enhance binding to enzymatic pockets (e.g., carbonic anhydrase or kinase targets). Comparative studies involve:
- Enzyme Assays : Measure IC50 values against linear analogs using fluorogenic substrates. Cyclopropanesulfonamide derivatives often show 10–50x higher potency due to improved hydrophobic interactions .
- Molecular Dynamics (MD) : Simulations (e.g., AMBER) reveal reduced conformational flexibility, stabilizing ligand-receptor complexes compared to linear chains .
How can contradictory data on enzyme inhibition efficacy across studies be addressed?
Methodological Answer:
- Standardized Assays : Use identical buffer conditions (pH 7.4, 25°C) and enzyme sources (e.g., recombinant human proteins vs. tissue extracts) .
- Control Experiments : Include positive controls (e.g., acetazolamide for carbonic anhydrase) and pre-incubate compounds to rule out time-dependent inhibition artifacts .
- Data Normalization : Report activity as % inhibition ± SEM (n=3) with substrate Km adjustments to account for batch-to-batch variability .
What in silico approaches predict binding modes with kinase targets, and how are these validated experimentally?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with crystal structures (PDB: 3L3F for Aurora kinase) to prioritize poses with low RMSD (<2 Å) and high Gibbs free energy scores (ΔG < −9 kcal/mol) .
- Experimental Validation :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) at 25°C with immobilized kinase domains.
- Cellular Assays : Test anti-proliferative activity in cancer cell lines (e.g., HCT-116) with IC50 values <1 µM indicating target engagement .
How can SAR studies systematically evaluate the contributions of each moiety to bioactivity?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with substitutions (e.g., 6-fluoro instead of 6-chloro on benzothiazole, azetidine replaced by pyrrolidine) .
- Biological Testing :
- Enzyme Inhibition : Compare IC50 values to determine critical groups (e.g., cyclopropane removal may reduce potency by >90%) .
- LogP Measurements : Assess hydrophobicity (HPLC-derived) to correlate with membrane permeability .
What HPLC conditions are optimal for quantifying degradation products under stress?
Methodological Answer:
- Column : C18 (5 µm, 250 × 4.6 mm) with mobile phase: 0.1% TFA in water (A) and acetonitrile (B), gradient 30–70% B over 20 min .
- Detection : UV at 254 nm (benzothiazole chromophore).
- Stress Conditions :
- Acidic : 0.1 N HCl, 60°C, 24 h → Monitor hydrolysis of sulfonamide.
- Oxidative : 3% H2O2, 40°C, 48 h → Detect sulfoxide/sulfone derivatives .
How does azetidine stereochemistry impact pharmacokinetics, and how is enantiomeric purity assessed?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol 90:10) to resolve enantiomers (Rt 12.3 vs. 14.7 min) .
- Pharmacokinetics : In vivo studies (rat models) show (R)-azetidine enantiomers have 2x higher AUC0–24 due to slower hepatic clearance .
What metabolic pathways are identified via liver microsome assays?
Methodological Answer:
- Incubation : Human liver microsomes (1 mg/mL) with NADPH (1 mM) at 37°C, 60 min.
- LC-MS/MS Analysis :
- Phase I : Hydroxylation at cyclopropane (m/z +16) and N-demethylation (m/z −14) .
- Phase II : Glucuronidation (m/z +176) detected at 6.8 min retention time .
How do DSC and TGA characterize thermal stability and polymorphs?
Methodological Answer:
- DSC : Endothermic peak at 185°C (melting) with no exotherms, indicating absence of polymorphic transitions below decomposition .
- TGA : 2% weight loss at 220°C (degradation onset), confirming suitability for solid dosage forms .
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